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Overview
Description
Preparation Methods
The synthesis of 1H-indazole-3-carboxylic acid, 1-pentyl-, 1-naphthalenyl ester involves several steps. The primary synthetic route includes the esterification of 1H-indazole-3-carboxylic acid with 1-pentanol in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1H-indazole-3-carboxylic acid, 1-pentyl-, 1-naphthalenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different ester derivatives
Scientific Research Applications
1H-indazole-3-carboxylic acid, 1-pentyl-, 1-naphthalenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1H-indazole-3-carboxylic acid, 1-pentyl-, 1-naphthalenyl ester involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
1H-indazole-3-carboxylic acid, 1-pentyl-, 1-naphthalenyl ester can be compared with similar compounds such as:
- 1H-indazole-3-carboxylic acid, 1-pentyl ester
- 1H-indazole-3-carboxylic acid, 1-naphthalenyl ester
- 1H-indazole-3-carboxylic acid, 1-hexyl-, 1-naphthalenyl ester
These compounds share similar structural features but differ in their alkyl or aryl substituents, which can influence their chemical reactivity and biological activity. The uniqueness of 1H-indazole-3-carboxylic acid, 1-pentyl-, 1-naphthalenyl ester lies in its specific combination of substituents, which may confer distinct properties and applications .
Properties
CAS No. |
2180934-13-6 |
---|---|
Molecular Formula |
C23H22N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
naphthalen-1-yl 1-pentylindazole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-8-16-25-20-14-7-6-13-19(20)22(24-25)23(26)27-21-15-9-11-17-10-4-5-12-18(17)21/h4-7,9-15H,2-3,8,16H2,1H3 |
InChI Key |
JBVNFKZVDLFOAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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